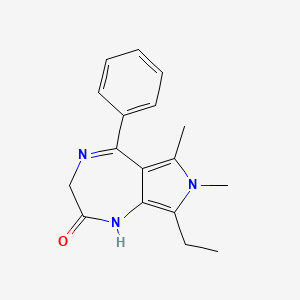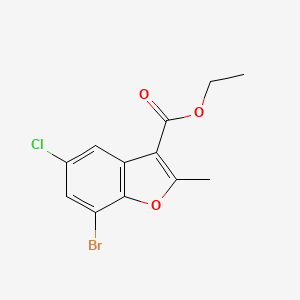
4-Oxazolidinone, 3-heptyl-2-thioxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Heptyl-2-thioxooxazolidin-4-one is a heterocyclic compound characterized by a five-membered ring containing nitrogen, sulfur, and oxygen atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Heptyl-2-thioxooxazolidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of heptylamine with carbon disulfide and chloroacetic acid, followed by cyclization to form the oxazolidinone ring . The reaction conditions often require the use of solvents such as N,N-dimethylformamide (DMF) and catalysts like glacial acetic acid.
Industrial Production Methods
Industrial production of 3-Heptyl-2-thioxooxazolidin-4-one may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions
3-Heptyl-2-thioxooxazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The nitrogen and oxygen atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted oxazolidinones, depending on the specific reaction conditions and reagents used .
科学的研究の応用
3-Heptyl-2-thioxooxazolidin-4-one has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-Heptyl-2-thioxooxazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
3-Hexyl-2-thioxothiazolidin-4-one: Similar in structure but with a different alkyl chain length.
2-Thioxothiazolidin-4-one: Lacks the heptyl group, leading to different chemical properties and applications.
3-Methyl-2-thioxothiazolidin-4-one: Contains a methyl group instead of a heptyl group, affecting its reactivity and uses.
Uniqueness
3-Heptyl-2-thioxooxazolidin-4-one is unique due to its specific alkyl chain length, which can influence its solubility, reactivity, and biological activity. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .
特性
CAS番号 |
63512-53-8 |
|---|---|
分子式 |
C10H17NO2S |
分子量 |
215.31 g/mol |
IUPAC名 |
3-heptyl-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C10H17NO2S/c1-2-3-4-5-6-7-11-9(12)8-13-10(11)14/h2-8H2,1H3 |
InChIキー |
NSFWJZWXHLAUMO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCN1C(=O)COC1=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(4-phenoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B13944081.png)





![7-(1,1-Dimethylethyl)-3-ethoxy-spiro[3.5]non-2-EN-1-one](/img/structure/B13944118.png)


![1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-nitrophenyl]piperidine](/img/structure/B13944131.png)


